n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine

CAS No.: 35203-49-7

Cat. No.: VC2144081

Molecular Formula: C8H9F3N2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35203-49-7 |

|---|---|

| Molecular Formula | C8H9F3N2 |

| Molecular Weight | 190.17 g/mol |

| IUPAC Name | 1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine |

| Standard InChI | InChI=1S/C8H9F3N2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3 |

| Standard InChI Key | KWYSQBACVABOFL-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)N |

| Canonical SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)N |

Introduction

Chemical Identity and Structure

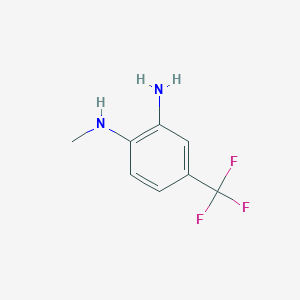

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is a structurally distinct organic molecule characterized by a benzene ring substituted with two amine groups and a trifluoromethyl moiety. The compound has a molecular formula of C8H9F3N2 and a molecular weight of 190.17 g/mol. The inclusion of the trifluoromethyl group significantly influences its chemical behavior and potential biological activities, making it an important compound in various research applications.

Identification Parameters

The compound can be identified through various chemical identifiers, which are essential for its proper classification and reference in scientific literature. These identifiers provide standardized ways to recognize and catalog the compound across different databases and research platforms.

Table 1: Key Identification Parameters

Alternative Nomenclature

The compound is recognized by several synonyms in scientific literature and commercial catalogs, which is important for comprehensive literature searches and identification:

Physical and Chemical Properties

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine exists as a solid at standard temperature and pressure . The physical and chemical properties of this compound are significantly influenced by the presence of the trifluoromethyl group, which alters the electron distribution within the aromatic system.

Structural Features

The compound's chemical structure features three key components:

-

A benzene ring as the core structure

-

Two amine groups (one primary, one secondary) at positions 1 and 2

-

A trifluoromethyl (CF3) group at position 4

The trifluoromethyl group is particularly significant as it introduces strong electron-withdrawing effects that influence the compound's reactivity, stability, and potential biological interactions. The N1-methyl substituent modifies the reactivity of one amine group, creating differential reactivity between the two nitrogen centers.

Chemical Representation

The compound can be represented through various chemical notation systems:

Table 2: Chemical Representation Formats

| Representation Format | Notation |

|---|---|

| SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)N |

| Canonical SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)N |

Applications in Research and Industry

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine has gained attention in various scientific fields due to its unique structural features and chemical properties.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a valuable building block for the synthesis of biologically active compounds. The trifluoromethyl group is particularly significant in drug development for several reasons:

-

Enhanced metabolic stability compared to non-fluorinated analogs

-

Increased lipophilicity, potentially improving membrane permeability

-

Modified electronic properties affecting binding to biological targets

-

Altered hydrogen bonding patterns that can influence drug-receptor interactions

These properties make trifluoromethylated compounds, including N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine, useful scaffolds in drug discovery programs, particularly for compounds targeting central nervous system disorders and various enzyme inhibitors.

Materials Science Applications

In materials science, benzene-1,2-diamine derivatives like N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine are employed in the synthesis of:

-

Specialized polymers with unique properties

-

Dyes and pigments

-

Electroactive materials

-

Coordination compounds with transition metals

The combination of amine functionalities with the trifluoromethyl group creates materials with distinctive electronic and physical properties that may be exploited in various technological applications.

Comparison with Related Compounds

Several structural analogs of N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine exist, each with distinct properties and applications. Comparing these compounds provides insight into the structure-property relationships within this class of molecules.

Structural Analogs

Table 4: Comparison with Related Compounds

Structure-Property Relationships

The modification of N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine through additional substitutions significantly alters its chemical and physical properties:

-

Additional methylation (as in N1,N1-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine) typically increases lipophilicity and decreases hydrogen-bond donating capacity

-

Benzyl substitution (as in N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine) introduces aromatic stacking possibilities and substantially increases molecular weight and lipophilicity

-

These structural variations can be exploited to fine-tune properties for specific applications in medicinal chemistry and materials science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume